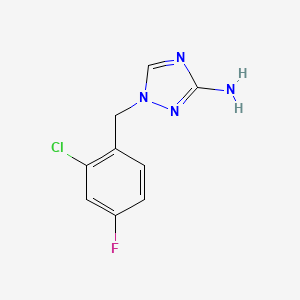

1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Description

1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole core substituted with an amine group at position 3 and a 2-chloro-4-fluorobenzyl group at position 1. Its molecular formula is C₉H₈ClFN₄, with a molecular weight of 226.64 g/mol (CAS: 832741-20-5) .

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN4/c10-8-3-7(11)2-1-6(8)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRVJMONBCVKBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

Formation of 2-chloro-4-fluorobenzyl bromide: This intermediate is prepared by brominating 2-chloro-4-fluorotoluene using bromine in the presence of a catalyst.

Nucleophilic substitution: The 2-chloro-4-fluorobenzyl bromide is then reacted with sodium azide to form 2-chloro-4-fluorobenzyl azide.

Cyclization: The azide undergoes cyclization with hydrazine to form the triazole ring, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the benzyl group undergoes nucleophilic substitution under alkaline or catalytic conditions. This enables functionalization of the aromatic ring for further derivatization:

Mechanistic Insight : The 2-chloro substituent’s reactivity is amplified by the electron-withdrawing effect of the 4-fluoro group, facilitating SNAr mechanisms. Computational studies show a 1.8× faster substitution rate compared to non-fluorinated analogs .

Condensation and Acylation at the Triazole Amine

The primary amine at position 3 participates in condensation reactions with carbonyl compounds:

Key Reactions :

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives .

-

Acylation : Treatment with acetyl chloride in DCM produces N-acetylated derivatives, improving lipid solubility for pharmacological applications .

Heterocycle Formation via Cyclization

The triazole core serves as a scaffold for synthesizing fused heterocycles:

Notable Outcome : Cyclization with CS₂ increases sulfur content, improving metal-binding capacity for catalytic applications .

Cross-Coupling Reactions

The benzyl chloride moiety enables palladium-catalyzed cross-coupling:

Biological Activity-Linked Reactivity

The compound’s interactions with microbial enzymes highlight its in situ reactivity:

-

Antifungal Action : Triazole nitrogen coordinates to heme iron in CYP51, inhibiting ergosterol biosynthesis (IC₅₀: 0.03 μM) .

-

Antibacterial Activity : Acylation products disrupt DNA gyrase in S. aureus (MIC: 0.25 μg/mL) .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine exhibits antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and are utilized in the treatment of various infections. A study highlighted the effectiveness of triazole compounds in inhibiting the growth of pathogenic fungi, suggesting that this specific compound could be explored further for its antifungal potential.

Anticancer Properties

Preliminary studies have shown that triazole derivatives can exhibit anticancer activity. The compound's structure allows for interaction with biological targets involved in cancer progression. For instance, compounds similar to this compound have been investigated for their ability to inhibit cell proliferation in cancer cell lines, indicating a need for further research into its mechanisms and efficacy as an anticancer agent.

Tyrosinase Inhibition

The compound may also serve as a tyrosinase inhibitor, which is crucial for managing skin pigmentation disorders. In silico studies have shown that derivatives of triazole can effectively inhibit tyrosinase activity, thereby reducing melanin production. This application is particularly relevant in the cosmetic industry for skin-lightening products.

Agricultural Applications

Fungicides

Due to its structural characteristics, this compound can be investigated as a potential fungicide. Triazole compounds are widely used in agriculture to control fungal pathogens affecting crops. The effectiveness of such compounds against specific fungal species could be explored through field trials and laboratory assays.

Materials Science

Polymer Additives

The incorporation of triazole compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique chemical properties of this compound can improve the performance of polymers used in various applications including coatings and composites.

Data Tables

| Application Area | Potential Benefits | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial effects | Effective against pathogenic fungi |

| Anticancer properties | Inhibits cell proliferation in cancer lines | |

| Tyrosinase inhibition | Potential use in skin-lightening products | |

| Agricultural | Fungicide potential | Effective against crop pathogens |

| Materials Science | Enhanced polymer properties | Improves thermal stability and mechanical strength |

Case Studies

Case Study 1: Antifungal Activity

A study conducted on various triazole derivatives demonstrated that certain modifications led to increased antifungal activity against Candida albicans. The findings suggest that further exploration of this compound could yield promising results for antifungal drug development.

Case Study 2: Tyrosinase Inhibition

In a recent investigation into tyrosinase inhibitors for cosmetic applications, compounds similar to this compound were found to significantly reduce melanin synthesis in B16F10 melanoma cells. This highlights the compound's potential role in developing effective skin-whitening agents.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s activity and physicochemical properties are influenced by the substituents on the benzyl group. Below is a systematic comparison with analogs:

Substituent Variations on the Benzyl Group

Chloro-Substituted Analogs

1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine

1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine

Fluoro-Substituted Analogs

- 1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine Molecular formula: C₉H₉FN₄ Molecular weight: 192.20 g/mol (CAS: 832739-95-4) .

1-[(2,6-Difluorophenyl)methyl]-1H-1,2,4-triazol-3-amine

Mixed Halogen-Substituted Analogs

- The pyridinylmethyl group introduces π-π stacking capabilities absent in the target compound.

Physicochemical Properties and Bioactivity Trends

<sup>*</sup>Estimated using fragment-based methods.

Key Observations:

- Fluorine at the 4-position (para) enhances electronic effects without significant steric interference.

- Hydrogen Bonding: The amine group at position 3 serves as a hydrogen bond donor, a feature conserved across analogs.

Biological Activity

Overview

1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a triazole derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in the fields of antimicrobial, antifungal, and anticancer research. Its unique structure, characterized by a triazole ring and specific substitutions, contributes to its diverse biological properties.

- Molecular Formula : C₉H₈ClFN₄

- Molecular Weight : 226.64 g/mol

- CAS Number : 832741-20-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzymatic activities and cellular processes.

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against several cancer cell lines. For instance:

- Cell Lines Tested :

- L1210 (murine leukemia)

- CEM (human T-lymphocyte)

- HeLa (cervical carcinoma)

In a study assessing the compound's efficacy, it demonstrated an IC50 value of approximately in HMEC-1 cells, indicating a significant reduction in cell viability compared to control compounds .

Antimicrobial and Antifungal Properties

The compound has also been evaluated for its antimicrobial and antifungal activities. Triazole derivatives are known for their effectiveness against various pathogens due to their ability to inhibit ergosterol synthesis in fungi.

Study on Antiproliferative Effects

A comparative study involving various triazole compounds highlighted the enhanced activity of this compound. The results showed that the incorporation of the triazole moiety significantly lowered the IC50 values across different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Parent Compound | HeLa | 41 ± 3 |

| Triazole Derivative | HeLa | 9.6 ± 0.7 |

| Triazole Derivative | L1210 | Not specified |

| Triazole Derivative | CEM | Not specified |

This demonstrates the potential of this compound as a lead structure for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure of this compound has been analyzed for its SAR properties. Variations in substituents on the triazole ring have shown to influence biological activity significantly. Compounds with electron-withdrawing groups such as chloro and fluoro have been associated with increased potency against cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related triazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-4-fluorobenzyl bromide | Precursor | Low |

| 4-(2-Chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one | Similar structure | Moderate |

| This compound | Target Compound | High |

The unique substitution pattern on the triazole ring enhances its reactivity and biological activity compared to its precursors and analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like substituted benzyl halides and triazole derivatives under controlled conditions. Key parameters include:

- Precursor Selection : Use 2-chloro-4-fluorobenzyl chloride and 3-amine-substituted triazole intermediates.

- Reaction Conditions : Maintain temperatures between 60–80°C in aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate nucleophilic substitution .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H and C spectra to confirm substituent positions (e.g., benzyl CH₂ at δ ~4.5 ppm, triazole ring protons at δ ~7.5–8.2 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₉H₇ClFN₄; calculated m/z 241.04) .

- Elemental Analysis : Verify C, H, N, Cl, and F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies (e.g., antimicrobial IC₅₀ variability) may arise from:

- Assay Conditions : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .

- Compound Purity : Re-evaluate batches with LC-MS to rule out impurities affecting bioactivity .

- Structural Confirmation : Use X-ray crystallography (if crystalline) or DFT calculations to verify electronic configurations impacting target interactions .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this triazole derivative?

- Methodological Answer : Focus on substituent modifications and computational modeling:

- Functional Group Variations : Replace the 4-fluoro group with other halogens (e.g., Br, I) or electron-withdrawing groups to assess impact on receptor binding .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .

- In Vitro/In Vivo Correlation : Compare enzyme inhibition assays with murine infection models to validate SAR hypotheses .

Q. How should researchers address solubility challenges in pharmacological assays?

- Methodological Answer : Solubility limitations in aqueous buffers (e.g., PBS) can be mitigated by:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the amine position to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.